5-[[4-[2-[5-Ethyl-6-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione binds to the mitochondrial protein mitoNEET. [] While its exact mechanism of action in improving glucose metabolism and mitochondrial function remains to be fully elucidated, it is suggested that this binding interaction plays a critical role. MitoNEET is involved in regulating cellular iron and reactive oxygen species, both of which are implicated in the pathogenesis of Type II diabetes. By modulating mitoNEET activity, this compound may exert its therapeutic effects by influencing iron homeostasis and oxidative stress within mitochondria.
5-[[4-[2-[5-Ethyl-6-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione has shown promising results in preclinical studies for the treatment of Type II diabetes. In a mouse model of Type II diabetes (db/db mice), this compound demonstrated significant improvements in various metabolic parameters, including: []
Importantly, unlike pioglitazone, 5-[[4-[2-[5-Ethyl-6-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione did not cause weight gain in the mouse model, highlighting its potential as a safer alternative for treating Type II diabetes. []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7